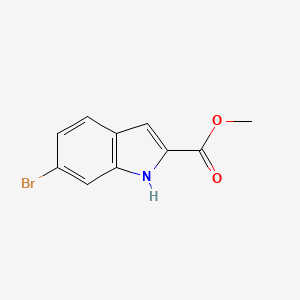

methyl 6-bromo-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMYRKNZGPXFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353804 | |

| Record name | methyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372089-59-3 | |

| Record name | methyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 6-bromo-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-1H-indole-2-carboxylate

In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and pharmaceuticals.[1][2][3] this compound is a prominent member of this family, serving not as an end-product but as a crucial and versatile intermediate.[4][5] Its strategic value lies in the combination of the biologically significant indole core with a bromine substituent, which acts as a handle for further molecular elaboration through various chemical reactions, such as cross-coupling.[4][6][7]

This guide provides an in-depth examination of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is the foundation upon which successful synthesis, purification, formulation, and biological screening are built. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing field-proven experimental protocols for their validation.

Core Physicochemical Profile

A compound's identity and behavior are defined by its physical and chemical properties. These data points are the primary identifiers and predictors of how a substance will behave in various experimental and storage conditions.

| Property | Value | Significance & Scientific Insight |

| IUPAC Name | This compound | The systematic name precisely defines the molecular structure, crucial for unambiguous identification in literature and databases.[8] |

| Synonyms | 6-Bromo-1H-indole-2-carboxylic acid methyl ester | Often used interchangeably in chemical catalogs and publications.[4] |

| CAS Number | 372089-59-3 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring precise tracking of this specific chemical substance.[4][8] |

| Molecular Formula | C₁₀H₈BrNO₂ | Reveals the elemental composition, a fundamental property for calculating molecular weight and for elemental analysis.[4][8] |

| Molecular Weight | 254.08 g/mol | Essential for all stoichiometric calculations, including reaction planning and the preparation of solutions of known concentrations.[4][8] |

| Appearance | Yellow crystals | The crystalline solid form and color are primary indicators of sample purity.[4] Deviations may suggest impurities or degradation. |

| Melting Point | 179 - 183 °C | A sharp melting range is a critical indicator of high purity for a crystalline solid.[4][9] A broad or depressed range typically signifies the presence of impurities.[9] |

| Solubility | Soluble in acetone. | Knowledge of solubility is paramount for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like chromatography and NMR.[5] |

| Storage Conditions | Store at ≤ -4 °C. Sealed in dry, room temperature. | Indicates the compound's stability. Storage in a dry, controlled environment (room temperature or refrigerated) is recommended to prevent degradation.[4] |

Spectroscopic Fingerprint: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For this compound, a combination of NMR and IR spectroscopy provides a detailed "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution by mapping the carbon and hydrogen framework.[10][11][12]

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, one would expect distinct signals for the N-H proton of the indole, the protons on the aromatic ring, and the protons of the methyl ester group. The splitting patterns of the aromatic protons would be particularly informative for confirming the 6-bromo substitution pattern.[13] ChemicalBook provides access to the ¹H NMR spectrum for this compound.[14]

-

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, providing complementary information to ¹H NMR.[10] Each unique carbon atom in the structure will give a distinct signal, confirming the presence of the indole core, the carbonyl of the ester, and the methyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16]

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

-

C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹, indicative of the ester carbonyl group.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A peak in the 1100-1300 cm⁻¹ region, corresponding to the ester C-O bond.

-

C-Br Stretch: Typically found in the lower frequency region (500-600 cm⁻¹).

Validated Experimental Protocols

The following protocols are self-validating systems designed for accuracy and reproducibility in a research setting.

Protocol 1: Melting Point Determination

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid. For a pure compound, this transition is sharp and characteristic. This protocol uses a modern digital apparatus for precise and reproducible measurements.[17][18]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture or residual solvent can significantly depress the melting point.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material (1-2 mm height).

-

Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[18] Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.[18] This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again with a slow ramp rate (1-2 °C/min).[18]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.

Caption: Workflow for precise melting point determination.

Protocol 2: Qualitative Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility.[19] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This systematic protocol classifies the compound based on its behavior in a range of standard solvents, providing insight into its polarity and the presence of acidic or basic functional groups.[20][21]

Methodology:

-

Initial Setup: In a series of small, labeled test tubes, place approximately 20-30 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a single solvent (e.g., Water, Diethyl Ether, Acetone, Methanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds.[20][22]

-

Observation: Observe each tube. Classify as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Acid-Base Test:

Caption: Decision tree for qualitative solubility testing.

Protocol 3: Spectroscopic Sample Preparation and Analysis

Causality: High-quality spectroscopic data depends critically on proper sample preparation to ensure a homogeneous sample and to eliminate interfering signals from the solvent or contaminants.

Methodology for NMR Spectroscopy:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Acetone-d₆, Chloroform-d, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex until the sample is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Methodology for FTIR Spectroscopy (using ATR):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[23]

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[23]

-

Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.

-

Sample Scan: Acquire the spectrum. The instrument directs an IR beam into the crystal, where it reflects and interacts with the sample, generating the spectrum.[15][24]

-

Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: General workflow for NMR and FTIR sample analysis.

Conclusion: A Foundation for Innovation

This compound is a compound of significant strategic value in chemical research. Its utility as a synthetic intermediate is directly enabled by its physicochemical properties. The melting point serves as a reliable guard of purity, solubility dictates the choice of reaction and purification media, and the spectroscopic profile provides the ultimate structural confirmation. The protocols and data presented in this guide offer researchers a robust framework for handling, characterizing, and utilizing this important building block, thereby empowering the next wave of innovation in medicinal chemistry and materials science.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 97% | CAS: 372089-59-3 | AChemBlock [achemblock.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. azolifesciences.com [azolifesciences.com]

- 12. webassign.net [webassign.net]

- 13. inchemistry.acs.org [inchemistry.acs.org]

- 14. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER(372089-59-3) 1H NMR spectrum [chemicalbook.com]

- 15. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. westlab.com [westlab.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. youtube.com [youtube.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. chem.ws [chem.ws]

- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 24. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-bromo-1H-indole-2-carboxylate

Introduction

Methyl 6-bromo-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a common motif in a wide array of biologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental best practices, and the underlying principles of chemical shifts and coupling constants in substituted indole systems.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting its NMR spectra. The structure of this compound is presented below, with the standard numbering for the indole ring system.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the indole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom at C6 and the methyl carboxylate group at C2.[2]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~9.0 - 12.0 | broad singlet (br s) | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[2] |

| H3 | ~7.1 | doublet (d) | ~1.0 | This proton is on the electron-rich pyrrole ring. It is expected to be a doublet due to a small four-bond coupling (⁴J) with the N-H proton. The electron-withdrawing ester at C2 will shift it downfield compared to unsubstituted indole. |

| H4 | ~7.5 | doublet (d) | ~8.5 | H4 is ortho to the electron-donating nitrogen but is also in a standard aromatic region. It will appear as a doublet due to ortho-coupling (³J) with H5. |

| H5 | ~7.3 | doublet of doublets (dd) | ~8.5, ~1.8 | H5 is ortho to H4 and meta to H7. It will therefore be split into a doublet of doublets by H4 (ortho-coupling, ³J) and H7 (meta-coupling, ⁴J). The bromine at C6 will have a modest deshielding effect. |

| H7 | ~7.8 | doublet (d) | ~1.8 | H7 is deshielded due to its proximity to the electronegative nitrogen and the bromine at the adjacent C6 position. It will appear as a doublet due to meta-coupling (⁴J) with H5. |

| -OCH₃ | ~3.9 | singlet (s) | - | The methyl protons of the ester group are in a non-coupled environment and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Br) and the overall electronic distribution in the aromatic system.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~138 | This carbon is attached to the electron-withdrawing carboxylate group and the nitrogen atom, leading to a significant downfield shift. |

| C3 | ~108 | C3 is typically shielded in indole systems and will be upfield relative to the benzene ring carbons.[2] |

| C3a | ~129 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~122 | A standard aromatic methine carbon. |

| C5 | ~125 | This carbon is adjacent to the bromine-bearing carbon and will be deshielded. |

| C6 | ~116 | The carbon directly attached to the electronegative bromine atom will be significantly shielded due to the "heavy atom effect". |

| C7 | ~114 | This carbon is adjacent to the nitrogen and will be slightly shielded. |

| C7a | ~135 | A quaternary carbon adjacent to the nitrogen atom. |

| C=O | ~162 | The carbonyl carbon of the ester group is highly deshielded. |

| -OCH₃ | ~52 | The methyl carbon of the ester group. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Caption: A standardized workflow for NMR data acquisition and processing.

Advanced 2D NMR Techniques for Structural Verification

While 1D NMR provides essential information, 2D NMR experiments are crucial for definitive structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H4 and H5 would confirm their ortho-relationship. Similarly, a cross-peak between H5 and H7 would verify their meta-coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals of C3, C4, C5, C7, and the methyl carbon to their corresponding proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons.

Caption: Key predicted HMBC correlations for structural assignment.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a robust dataset where assignments from one experiment can be confirmed by another. For example, the assignment of H5 based on its multiplicity in the ¹H spectrum can be cross-validated by its COSY correlations to H4 and H7, and its HSQC correlation to a specific carbon, which in turn should show HMBC correlations to the appropriate neighboring protons. Any inconsistencies in this web of correlations would indicate an incorrect assignment or an unexpected molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound can be fully interpreted through a combination of 1D and 2D NMR experiments. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally similar indole derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this important heterocyclic compound, ensuring scientific integrity and confidence in experimental results.

References

Solubility Profile of Methyl 6-bromo-1H-indole-2-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-1H-indole-2-carboxylate is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents and complex organic molecules.[1][2] Understanding its solubility characteristics is a critical prerequisite for its effective utilization in drug discovery, formulation, and various synthetic applications. Poor solubility can lead to significant challenges, including unpredictable results in biological assays and diminished bioavailability, ultimately impeding the drug development pipeline.[3][4] This guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents. We will explore the theoretical principles governing its solubility, present a systematic table of predicted solubility based on solvent properties, and provide a detailed, field-proven experimental protocol for its empirical determination.

Introduction to this compound

The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds. The specific functionalization of this core, as seen in this compound, offers chemists a valuable building block. The bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, making this compound essential for constructing diverse molecular libraries for targeting neurological disorders and other conditions.[2][5]

However, the successful application of this intermediate hinges on a fundamental physicochemical property: its solubility. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, crucially for drug development, the compound's behavior in formulation and its interaction with biological systems.[4] This document serves as a foundational resource for any scientist working with this compound, providing the necessary insights to navigate the challenges associated with its solubility.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-1H-indole-2-carboxylic acid methyl ester |

| CAS Number | 372089-59-3[1] |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Typically an off-white to pale solid |

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like ".[6][7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[7] The structure of this compound presents a combination of polar and non-polar features that dictate its interactions with different solvents.

-

Polar Features : The indole N-H group can act as a hydrogen bond donor. The carbonyl (C=O) of the ester group acts as a hydrogen bond acceptor. These groups, along with the overall dipole moment of the molecule, contribute to its polarity.

-

Non-Polar Features : The benzene ring portion of the indole and the bromo-substituent contribute to the molecule's non-polar, lipophilic character.

Therefore, its solubility will be a balance between these competing characteristics. It is expected to be most soluble in solvents that can effectively engage in hydrogen bonding and/or have a significant polarity to solvate the polar regions of the molecule.

References

- 1. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. chemimpex.com [chemimpex.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

The Architectural Blueprint of 6-Bromoindole Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 6-bromoindole scaffold is a privileged motif in medicinal chemistry and materials science, integral to the development of novel therapeutics and functional organic materials.[1][2] Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design and the engineering of materials with desired properties. This guide provides an in-depth exploration of the crystal structures of 6-bromoindole derivatives, elucidating the subtle interplay of intermolecular forces that govern their solid-state organization. We will dissect the causality behind experimental choices in crystallization and crystallographic analysis, offering field-proven insights into obtaining and interpreting these vital structural blueprints.

Introduction: The Significance of the 6-Bromoindole Core

6-Bromoindole and its derivatives are versatile building blocks in organic synthesis.[2] The presence of the bromine atom at the 6-position of the indole ring provides a handle for a variety of chemical transformations, including cross-coupling reactions, allowing for the facile introduction of molecular diversity.[2] This has led to their widespread use in the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.[1] Furthermore, the electronic properties conferred by the bromo-substituted indole ring make these compounds promising candidates for applications in materials science, such as in the development of organic semiconductors and fluorescent probes.[2]

The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the way they interact with their environment, be it a biological target or neighboring molecules in a solid-state device. X-ray crystallography stands as the definitive technique for unveiling this atomic-level detail, providing an unambiguous determination of molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing.

The Crystallographer's Toolkit: Unveiling the Solid-State Architecture

The journey from a synthesized 6-bromoindole derivative to its crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry. Single-crystal X-ray diffraction is the cornerstone of this endeavor.

The Art and Science of Crystallization

The prerequisite for any single-crystal X-ray diffraction study is the growth of a high-quality single crystal. This often remains the most challenging and empirical step in the process. The goal is to slowly bring a supersaturated solution of the 6-bromoindole derivative to a state of lower solubility, encouraging the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.

Step-by-Step Crystallization Protocol (Vapor Diffusion Method):

-

Solvent Selection: The choice of solvent is critical. A good starting point is a solvent in which the compound is moderately soluble. For many 6-bromoindole derivatives, solvents like methanol, ethanol, acetone, or ethyl acetate are suitable.

-

Preparation of the Saturated Solution: Prepare a nearly saturated solution of the 6-bromoindole derivative in the chosen solvent (the "well solvent").

-

The Crystallization Chamber: Place a small volume (e.g., 2-3 mL) of this solution in a vial.

-

Introducing the Anti-Solvent: In a larger, sealed container (the "chamber"), place a larger volume of a solvent in which the compound is poorly soluble (the "anti-solvent"). Common anti-solvents include hexane, pentane, or water.

-

Vapor Diffusion: Place the open vial containing the compound solution inside the sealed chamber. The vapor of the more volatile solvent from the vial will slowly diffuse into the chamber, while the vapor of the less volatile anti-solvent will diffuse into the vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, ideally leading to the formation of single crystals over hours, days, or even weeks.

Causality in Experimental Choices: The rate of diffusion is a key parameter. A slower diffusion rate, achieved by using a smaller surface area of the inner vial or a lower temperature, often leads to fewer, larger, and higher-quality crystals. The choice of anti-solvent is also crucial; it must be miscible with the well solvent but a poor solvent for the compound.

X-ray Diffraction: From Diffraction Pattern to 3D Structure

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

Experimental Workflow for X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, the phase information is lost. Various methods, such as direct methods or Patterson methods, are employed to solve this problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate crystal structure.

The Supramolecular Architecture of 6-Bromoindole Derivatives: A Tale of Intermolecular Interactions

The crystal packing of 6-bromoindole derivatives is a delicate balance of various non-covalent interactions. The nature and directionality of these interactions are profoundly influenced by the substituents on the indole ring.

The Role of Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing. The N-H group of the indole ring is a consistent hydrogen bond donor, while carbonyl groups, carboxylic acids, and other heteroatoms introduced as substituents can act as acceptors.

Case Study 1: 6-Bromo-1H-indole-3-carboxylic acid

The crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals a classic hydrogen bonding pattern. The carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers are then further linked into layers by N-H···O hydrogen bonds between the indole N-H and a carbonyl oxygen of the carboxylic acid group.

| Compound | Crystal System | Space Group | Key H-bonds | Supramolecular Motif |

| 6-Bromo-1H-indole-3-carboxylic acid | Monoclinic | P2₁/n | O-H···O, N-H···O | 2D Layers |

| 6-Bromo-1H-indole-2,3-dione hemihydrate | Orthorhombic | Pca2₁ | O-H···O, N-H···O | 2D Framework |

Case Study 2: 6-Bromo-1H-indole-2,3-dione hemihydrate

In the hemihydrate of 6-bromo-1H-indole-2,3-dione, the water molecule acts as a bridge, forming O-H···O hydrogen bonds with the carbonyl groups of the isatin moiety. The indole N-H also participates in N-H···O hydrogen bonding with the water molecule, creating a robust two-dimensional framework.

The Influence of Halogen Bonding

The bromine atom in 6-bromoindole derivatives is not merely a synthetic handle; it is an active participant in directing crystal packing through halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-system of an aromatic ring.

Case Study 3: 4,6-Dibromoindolenine

While not a 6-bromoindole, the crystal structure of 4,6-dibromoindolenine provides an excellent example of halogen bonding involving a bromo-indole scaffold. In this structure, the molecules are linked into zigzag chains by C-Br···π halogen bonds, where the bromine atom interacts with the π-electron cloud of the neighboring indole ring.

The Ubiquity of π-π Stacking Interactions

The planar aromatic indole ring system readily engages in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions, though generally weaker than hydrogen bonds, are crucial in the close packing of molecules in the crystal.

In the crystal structure of 6-bromo-1H-indole-2,3-dione hemihydrate, parallel slipped π-π stacking interactions are observed between the nine-membered rings of adjacent isatin molecules, further stabilizing the layered structure.

Visualization of Intermolecular Interactions:

Caption: Key intermolecular interactions in 6-bromoindole crystals.

Conclusion: From Crystal Structure to Application

The crystal structure of a 6-bromoindole derivative is a rich source of information that provides a roadmap for understanding its properties and for designing new molecules with enhanced performance. By carefully analyzing the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, researchers can gain valuable insights into structure-activity relationships. This knowledge is indispensable for drug development professionals aiming to optimize ligand-receptor interactions and for materials scientists seeking to control the solid-state properties of organic electronic materials. The principles and examples outlined in this guide serve as a foundation for the rational design and crystallographic analysis of novel 6-bromoindole derivatives, paving the way for future innovations in medicine and technology.

References

An In-depth Technical Guide to Methyl 6-bromo-1H-indole-2-carboxylate: Discovery, Synthesis, and Applications

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a benzo-fused pyrrole ring system, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its prevalence in a vast array of naturally occurring alkaloids, pharmaceuticals, and agrochemicals underscores its biological significance. The indole framework's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeting a wide range of biological receptors and enzymes. The history of indole chemistry is rich, dating back to the 19th century with the study of the dye indigo.[2] Groundbreaking work by chemists like Adolf von Baeyer and Emil Fischer laid the foundation for the synthesis of this important heterocycle.[1][3]

Among the myriad of substituted indoles, halogenated derivatives, particularly bromoindoles, serve as versatile synthetic intermediates. The bromine atom not only influences the electronic properties of the indole ring but also provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[4][5] This guide focuses on a specific and highly valuable derivative: methyl 6-bromo-1H-indole-2-carboxylate. This compound has emerged as a crucial building block in the synthesis of complex bioactive molecules, particularly in the realms of oncology and neurology.[6] Its structure combines the foundational indole core with a bromine atom for strategic functionalization and a methyl ester at the 2-position, which can be further modified or hydrolyzed to the corresponding carboxylic acid.

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development.

Historical Context and Key Synthetic Developments

While a definitive first synthesis of this compound is not readily found in seminal, early literature, its creation is a direct consequence of the development of robust indole synthetic methodologies. The most pertinent and widely employed method for this class of compounds is the Fischer Indole Synthesis , discovered by Hermann Emil Fischer in 1883.[3][5] This venerable reaction has remained a mainstay in organic chemistry for over a century due to its reliability and broad substrate scope.[7]

The Fischer indole synthesis involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3] For the synthesis of this compound, the logical precursors are (4-bromophenyl)hydrazine and a pyruvate derivative, such as methyl pyruvate. The general mechanism, first proposed by Robinson, proceeds through a key[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[5]

The enduring relevance of the Fischer synthesis is evident in its continued use and adaptation in modern synthetic chemistry, including applications in the synthesis of antimigraine drugs of the triptan class.[3]

Synthetic Methodology: The Fischer Indole Synthesis

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a phenylhydrazone intermediate followed by an acid-catalyzed cyclization.

Step 1: Synthesis of Methyl 2-((4-bromophenyl)hydrazono)propanoate

The initial step is the condensation of (4-bromophenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone.

-

Rationale for Reagent Selection:

-

(4-bromophenyl)hydrazine: This is the source of the indole's benzene ring and the nitrogen atom at position 1. The bromine at the para position will ultimately reside at the 6-position of the indole.

-

Methyl Pyruvate: This ketoester provides the carbon atoms for positions 2 and 3 of the indole ring, as well as the desired methyl carboxylate group at C2.

-

Acid Catalyst (e.g., Acetic Acid): A mild acid catalyst is often used to facilitate the condensation reaction by activating the carbonyl group of the pyruvate.

-

Step 2: Cyclization to this compound

The isolated hydrazone is then subjected to strong acid-catalyzed cyclization to form the aromatic indole ring.

-

Rationale for Reagent Selection:

-

Polyphosphoric Acid (PPA) or Eaton's Reagent: These are strong dehydrating acids that act as both the catalyst and the solvent for the cyclization. They promote the necessary tautomerization to the enehydrazine, facilitate the[2][2]-sigmatropic rearrangement, and drive the final aromatization through the elimination of ammonia. Elevated temperatures are typically required to overcome the activation energy of the rearrangement and cyclization steps.[8]

-

Below is a detailed, step-by-step protocol synthesized from established procedures for similar indole-2-carboxylates.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Methyl 2-((4-bromophenyl)hydrazono)propanoate

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add methyl pyruvate (1.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol and water, and dried under vacuum.

Step 2: Fischer Indolization to this compound

-

Add the dried methyl 2-((4-bromophenyl)hydrazono)propanoate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

-

Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

The proper characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Reference(s) |

| CAS Number | 372089-59-3 | [1][3][9] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3][9] |

| Molecular Weight | 254.08 g/mol | [3][9] |

| Appearance | Yellow crystals / solid | [3] |

| Melting Point | 179 - 183 °C | [3] |

| Solubility | Soluble in acetone and other common organic solvents. | |

| ¹H NMR | Spectral data available.[7] | [7] |

| ¹³C NMR | Spectral data available.[7] | [7] |

| IR Spectroscopy | Spectral data available.[7] | [7] |

| Mass Spectrometry | Spectral data available.[7] | [7] |

Note: While a direct peer-reviewed publication with the full spectral data was not identified, chemical suppliers like ChemicalBook list the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound, confirming its characterization is well-established.[7]

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate in the synthesis of more complex molecules. Its utility stems from the two reactive sites: the bromine atom on the benzene ring and the methyl ester at the C2 position.

-

Cross-Coupling Reactions: The C6-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the introduction of a wide variety of substituents at this position, including aryl, alkyl, and amino groups, which is a common strategy in structure-activity relationship (SAR) studies during drug development.

-

Amide Bond Formation: The methyl ester at C2 can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of indole-2-carboxamides. This amide linkage is a common feature in many biologically active compounds.

-

Pharmaceutical Development: The indole scaffold is present in numerous approved drugs. The ability to functionalize the 6-position and the 2-position of the indole ring, as offered by this compound, makes it a valuable starting material for the synthesis of novel therapeutic agents, with reported applications in the development of drugs for neurological disorders and cancer.[3][6]

Visualizations

Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Key Reactions of this compound

Caption: Key synthetic transformations.

Conclusion

This compound stands as a testament to the enduring power of classical synthetic reactions, like the Fischer indole synthesis, in providing access to valuable molecular scaffolds. While its own discovery is intertwined with the broader history of indole chemistry, its utility as a versatile building block is thoroughly modern. The strategic placement of the bromine atom and the methyl ester group provides synthetic chemists with a powerful platform for generating diverse libraries of compounds, particularly for applications in drug discovery. As the search for novel therapeutics continues, the demand for such well-characterized and strategically functionalized intermediates will undoubtedly grow, ensuring that this compound remains a relevant and important compound in the field of organic and medicinal chemistry.

References

- 1. This compound | 372089-59-3 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 6-bromoindole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 5. 372089-59-3|this compound|BLD Pharm [bldpharm.com]

- 6. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER(372089-59-3) 1H NMR [m.chemicalbook.com]

- 7. This compound 97% | CAS: 372089-59-3 | AChemBlock [achemblock.com]

- 8. CAS 372089-59-3: this compound [cymitquimica.com]

- 9. 6-BROMO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | 372089-59-3 [chemicalbook.com]

A Technical Guide to the Biological Significance of the 6-Bromoindole Scaffold

Executive Summary

The 6-bromoindole scaffold is a privileged heterocyclic structure prominently found in a diverse array of marine natural products. This guide provides an in-depth technical exploration of the profound biological significance of this scaffold, tailored for researchers, scientists, and drug development professionals. We will traverse its natural origins, delve into its multifaceted pharmacological activities, elucidate key mechanisms of action, and present practical experimental protocols. By synthesizing current research, this document aims to serve as a comprehensive resource, highlighting the therapeutic potential of 6-bromoindole derivatives and informing future drug discovery endeavors.

Introduction: The 6-Bromoindole Core

The indole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds. The introduction of a bromine atom at the C-6 position of the indole nucleus gives rise to the 6-bromoindole scaffold, a modification that significantly influences the molecule's physicochemical properties and biological activities. This halogenation can enhance lipophilicity, alter electronic distribution, and provide a handle for further synthetic modification, making it a highly attractive scaffold in the design of novel therapeutic agents.

Naturally occurring 6-bromoindoles are predominantly isolated from marine organisms, particularly sponges and molluscs, where they are believed to play a role in chemical defense.[1][2] The historical significance of this scaffold is exemplified by Tyrian purple (6,6'-dibromoindigo), a vibrant dye derived from muricid sea snails and prized since antiquity.[1][3] Beyond its chromatic properties, the 6-bromoindole core is now recognized for its broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Natural Occurrence and Biosynthesis

Marine invertebrates are a prolific source of halogenated natural products, with 6-bromoindoles being a prominent class.[4] Sponges of the genera Geodia and molluscs like Dicathais orbita are particularly rich sources of these compounds.[5][6] Notable examples of naturally occurring 6-bromoindole derivatives include barettin, an anti-inflammatory and antioxidant compound from the sponge Geodia barretti, and tyrindoleninone, a precursor to Tyrian purple found in muricid molluscs.

The biosynthesis of 6-bromoindoles is a fascinating example of marine enzymatic chemistry. While the precise pathways are still under investigation, it is widely accepted that the process begins with the amino acid tryptophan. A key step is the regioselective bromination of the indole ring, catalyzed by a class of enzymes known as flavin-dependent halogenases. These enzymes utilize a source of bromide, abundant in the marine environment, to introduce the halogen atom at the C-6 position. Subsequent enzymatic modifications can lead to the diverse range of 6-bromoindole alkaloids observed in nature.

Pharmacological Significance: A Multifaceted Scaffold

The 6-bromoindole scaffold is a versatile platform that exhibits a wide range of biological activities. This section will explore its most significant therapeutic potentials, supported by mechanistic insights and quantitative data.

Anticancer Activity

Numerous synthetic and natural 6-bromoindole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[7][8] The mechanisms underlying this cytotoxicity are diverse and often target fundamental processes of cancer cell proliferation and survival.

A key mechanism of action for several indole derivatives is the disruption of microtubule dynamics.[7][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape.[7] By interfering with the polymerization or depolymerization of tubulin, the protein subunit of microtubules, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[8][9]

Another important target for 6-bromoindole-containing compounds is the glycogen synthase kinase-3β (GSK-3β).[10][11] GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and drug resistance.[12][13] 6-bromoindirubin-3'-oxime (6BIO), a well-known GSK-3β inhibitor, has shown antitumor activities.[10][11] However, it's important to note that the role of GSK-3β in cancer is complex, and its inhibition can sometimes lead to drug resistance.[12][14]

Antimicrobial and Antibiotic Enhancing Properties

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents. 6-bromoindole derivatives have emerged as a promising class of compounds with both intrinsic antimicrobial activity and the ability to potentiate the effects of existing antibiotics.[15]

Several studies have demonstrated the efficacy of 6-bromoindole derivatives against both Gram-positive and Gram-negative bacteria.[15][16] For instance, certain 6-bromoindolglyoxylamide polyamine derivatives exhibit potent antimicrobial activity by causing rapid membrane permeabilization and depolarization.[15]

Furthermore, some 6-bromoindoles act as inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) production, which can protect bacteria from oxidative stress and antibiotics.[17] By inhibiting CGL, these compounds can enhance the efficacy of conventional antibiotics.[17]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. 6-bromoindole derivatives isolated from marine sources have shown significant anti-inflammatory properties.[5][6]

The anti-inflammatory mechanism of these compounds often involves the inhibition of key inflammatory mediators. For example, certain brominated indoles have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-α (TNFα), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition is often achieved by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[6]

Neuroprotective Potential

Neurodegenerative diseases and ischemic brain injury are characterized by neuronal cell death, oxidative stress, and neuroinflammation.[18][19][20] Emerging evidence suggests that 6-bromoindole derivatives may offer neuroprotective benefits.

The neuroprotective effects of these compounds are likely multifactorial. For instance, the GSK-3β inhibitor 6BIO has been investigated for its role in cellular senescence and protection against oxidative stress-mediated DNA damage.[10] Additionally, some 6-bromotryptamine derivatives act as antagonists for the 5-HT2A serotonin receptor, a target for antipsychotic agents.[21][22]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 6-bromoindole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Studies have shown that the nature and position of substituents on the indole ring, as well as modifications to side chains, can significantly impact activity. For example, in a series of 3-acyl-6-bromoindoles with antifungal properties, the simple acetylated derivative was a potent inhibitor of spore germination, while the parent 6-bromoindole was a strong inhibitor of mycelial growth, suggesting different modes of action based on the C3-substituent.[23]

In the context of anti-inflammatory activity, the position of the bromine atom on the indole ring can be critical. One study found that for brominated isatins, the inhibitory activity against NO, TNFα, and PGE2 followed the order of 5-bromo > 6-bromo > 7-bromo.[6]

For 6-bromotryptamine derivatives acting as 5-HT2A receptor antagonists, the length of the N-acyl side chain was found to be a key determinant of potency, with an N-hexanoyl chain showing the highest activity.[21]

Key Experimental Protocols

This section provides standardized, step-by-step methodologies for assessing the biological activities of 6-bromoindole compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

6-bromoindole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 6-bromoindole compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

6-bromoindole test compound

-

Positive control antibiotic (e.g., gentamicin)

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the 6-bromoindole compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Anti-inflammatory Activity of Selected Brominated Indoles

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 6-Bromoindole | PGE₂ | 223.28 | 3T3 ccl-92 | [6] |

| 6-Bromoisatin | PGE₂ | 293.02 | 3T3 ccl-92 | [6] |

| 5-Bromoisatin | NO | 151.6 | RAW264.7 | [6] |

| Barettin | IL-10 | 11.8 | Human Dendritic Cells | [24] |

| Barettin | IL-12p40 | 21.0 | Human Dendritic Cells | [24] |

Visualizations

Diagram 1: Overview of Biological Activities

Caption: Diverse pharmacological effects of the 6-bromoindole core.

Diagram 2: NF-κB Inhibition Workflow

Caption: Protocol to evaluate NF-κB translocation inhibition.

Future Perspectives and Conclusion

The 6-bromoindole scaffold represents a rich and underexplored area for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make it an exciting platform for medicinal chemists and pharmacologists. Future research should focus on:

-

Elucidating detailed mechanisms of action: While progress has been made, the precise molecular targets for many 6-bromoindole derivatives remain to be fully characterized.

-

Optimizing for selectivity and potency: Structure-activity relationship studies should be expanded to design compounds with improved therapeutic indices and reduced off-target effects.

-

In vivo efficacy and preclinical development: Promising candidates identified in vitro need to be advanced into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring novel therapeutic areas: The broad bioactivity of this scaffold suggests that its potential may extend beyond the currently explored areas of oncology, infectious diseases, and inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin- 3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 14. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists [ouci.dntb.gov.ua]

- 23. mdpi.com [mdpi.com]

- 24. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 6-bromo-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Introduction: The Significance of Methyl 6-bromo-1H-indole-2-carboxylate in Modern Drug Discovery

This compound is a versatile heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs. The presence of a bromine atom at the 6-position provides a valuable handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl ester at the 2-position serves as a key functional group for amide bond formation or other modifications. Consequently, robust and efficient synthetic access to this intermediate is crucial for the advancement of drug discovery programs, particularly in oncology and neurology.[1]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore both classical and modern synthetic strategies, elucidating the underlying chemical principles and offering practical guidance for successful execution in the laboratory.

Strategic Approaches to the Synthesis of the Indole-2-Carboxylate Core

The construction of the indole-2-carboxylate framework can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we will delve into three prominent and reliable strategies: the Hemetsberger-Knittel Synthesis, the Reissert Indole Synthesis, and modern Palladium-Catalyzed Cross-Coupling reactions, with a focus on the Larock Indole Synthesis.

Diagram of Synthetic Strategies

Caption: Overview of synthetic pathways to this compound.

Protocol 1: The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis is a classical and effective method for preparing indole-2-carboxylic esters.[2][3] The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate ester.[4]

Reaction Scheme: Hemetsberger-Knittel Synthesis

Caption: Reaction pathway for the Hemetsberger-Knittel synthesis.

Detailed Experimental Procedure

Step 1: Synthesis of Ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add ethyl azidoacetate dropwise.

-

After stirring for 15 minutes, add a solution of 4-bromobenzaldehyde in ethanol dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate

-

In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate in a high-boiling solvent such as xylene or mesitylene.

-

Heat the solution to reflux (typically 140-170 °C) and maintain for 1-2 hours. The evolution of nitrogen gas should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to crystallize.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 6-bromo-1H-indole-2-carboxylate as a solid. A reported yield for this compound is 82%.[5]

Step 3: Transesterification to this compound

-

Dissolve the ethyl 6-bromo-1H-indole-2-carboxylate in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the catalyst and remove the excess methanol under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[6][7] The resulting carboxylic acid can then be readily esterified to the desired methyl ester.

Reaction Scheme: Reissert Indole Synthesis

Caption: Reaction pathway for the Reissert indole synthesis.

Detailed Experimental Procedure

Step 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)-2-oxopropanoate

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 4-bromo-2-nitrotoluene and diethyl oxalate dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid.

-

The precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 6-Bromo-1H-indole-2-carboxylic acid

-

To a suspension of the crude ethyl 2-(4-bromo-2-nitrophenyl)-2-oxopropanoate in acetic acid, add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition of zinc is complete, heat the mixture on a steam bath for 1-2 hours.

-

Cool the reaction mixture and filter to remove excess zinc.

-

Pour the filtrate into a large volume of water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 6-bromo-1H-indole-2-carboxylic acid.

Step 3: Synthesis of this compound

-

Suspend 6-bromo-1H-indole-2-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Neutralize the remaining solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purify by column chromatography or recrystallization to obtain this compound.

Protocol 3: The Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[8][9][10] This method offers a convergent approach to highly functionalized indoles. For the synthesis of this compound, a suitable alkyne bearing a methyl ester group is required.

Reaction Scheme: Larock Indole Synthesis

Caption: General scheme for the Larock indole synthesis.

Conceptual Experimental Procedure

-

To a reaction vessel charged with 2-iodo-5-bromoaniline, add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) in a suitable solvent such as DMF.

-

Add the alkyne, in this case, an alkyne that will result in the desired 2-carboxylate functionality, such as methyl propiolate.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is then purified by column chromatography to yield the desired this compound.

Quantitative Data Summary

| Synthesis Method | Key Starting Materials | Key Reagents | Typical Yield |

| Hemetsberger-Knittel | 4-Bromobenzaldehyde, Ethyl azidoacetate | NaOEt, Xylene | Good to Excellent (82% reported for ethyl ester)[5] |

| Reissert | 4-Bromo-2-nitrotoluene, Diethyl oxalate | NaOEt, Zn/AcOH, MeOH/H2SO4 | Moderate to Good |

| Larock Annulation | 2-Iodo-5-bromoaniline, Methyl propiolate | Pd(OAc)2, PPh3, K2CO3 | Good to Excellent |

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

Appearance: Yellow crystals[1]

-

Melting Point: 179 - 183 °C[1]

-

Molecular Formula: C10H8BrNO2[1]

-

Molecular Weight: 254.08 g/mol [1]

Spectroscopic Data

Based on literature data for the closely related ethyl ester and other substituted indoles, the following spectral characteristics are expected:

-

¹H NMR (in CDCl₃):

-

δ ~9.2 (s, 1H, NH)

-

δ ~7.6 (s, 1H, Ar-H)

-

δ ~7.5 (d, 1H, Ar-H)

-

δ ~7.2 (d, 1H, Ar-H)

-

δ ~7.1 (s, 1H, Ar-H)

-

δ ~3.9 (s, 3H, OCH₃) (Note: The reported data for the ethyl ester was δ 9.19 (s, 1H), 7.60 (s, 1H), 7.54 (d, J = 8.4 Hz, 1H), 7.24 (s, 1H), 7.19 (s, 1H), 4.43 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 6.8 Hz, 3H)).[5]

-

-

¹³C NMR (in CDCl₃):

-

Signals corresponding to the indole core carbons, the bromo-substituted carbon, the ester carbonyl, and the methoxy carbon are expected.

-

-

Mass Spectrometry (ESI-MS):

-

m/z calculated for C10H8BrNO2 [M+H]⁺: 253.9811; found should be consistent with this value.

-

Conclusion and Future Perspectives

This guide has provided a detailed overview of established and effective protocols for the synthesis of this compound. The choice between the classical Hemetsberger-Knittel and Reissert syntheses and the more modern palladium-catalyzed Larock annulation will depend on the specific needs and resources of the research laboratory. Each method offers a reliable route to this valuable intermediate, which is poised for further elaboration in the quest for novel therapeutic agents. The detailed experimental procedures and characterization data provided herein should serve as a valuable resource for scientists engaged in the synthesis and application of functionalized indole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of 6-Bromoindoles via Fischer Indole Synthesis

This guide provides an in-depth exploration of the Fischer indole synthesis, specifically tailored for the preparation of 6-bromoindoles, which are crucial scaffolds in medicinal chemistry and drug development. We will delve into the reaction's mechanistic underpinnings, offer a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting.

Introduction: The Significance of 6-Bromoindoles and the Fischer Indole Synthesis

The indole nucleus is a privileged scaffold in numerous pharmacologically active compounds. The introduction of a bromine atom at the 6-position of the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. 6-Bromoindoles are key intermediates in the synthesis of a wide range of bioactive molecules, including protein kinase inhibitors and antiviral agents.

The Fischer indole synthesis, a venerable yet highly reliable method, remains a cornerstone for constructing the indole ring system. This acid-catalyzed reaction, which involves the cyclization of a phenylhydrazone, offers a versatile and direct route to a diverse array of substituted indoles, including the valuable 6-bromo derivatives. This document serves as a comprehensive guide for researchers to successfully employ this classic transformation in their synthetic endeavors.

Mechanistic Insights: The Journey from Phenylhydrazone to Indole

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Fischer indole synthesis proceeds through several key steps, each influenced by the choice of catalyst and reaction conditions.

The reaction commences with the acid-catalyzed formation of a phenylhydrazone from (4-bromophenyl)hydrazine and a suitable ketone or aldehyde. The subsequent steps involve a cascade of transformations:

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes a-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by a nucleophilic attack of the newly formed enamine-like nitrogen onto the imine carbon, leading to a cyclic aminal intermediate.

-

Ammonia Elimination and Final Aromatization: The elimination of ammonia from the aminal, followed by a final proton loss, yields the aromatic 6-bromoindole product.

Caption: Mechanism of the Fischer Indole Synthesis.

Application Note: Synthesis of 6-bromo-2-methyl-1H-indole

This section provides a detailed protocol for the synthesis of 6-bromo-2-methyl-1H-indole, a representative example of a 6-bromoindole.

Principle

The synthesis proceeds in two main stages:

-

Formation of (4-bromophenyl)hydrazine hydrochloride: This is typically prepared by the reduction of the corresponding diazonium salt.

-

Fischer Indole Synthesis: The prepared (4-bromophenyl)hydrazine hydrochloride is condensed with acetone to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield 6-bromo-2-methyl-1H-indole.

Materials and Reagents

-

4-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Acetone

-

Ethanol

-

Zinc chloride (ZnCl₂), anhydrous

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Preparation of (4-bromophenyl)hydrazine hydrochloride

-

Diazotization: In a beaker cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromoaniline in concentrated HCl. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C.

-